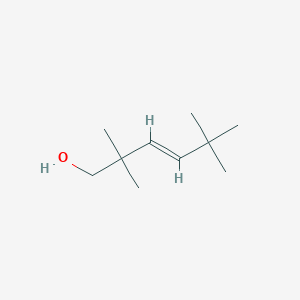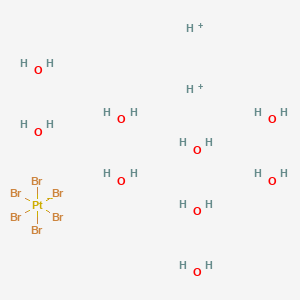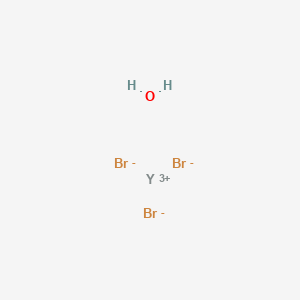
Yttrium(III)bromidehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) bromide hydrate is an inorganic compound with the chemical formula YBr₃·xH₂O. It is a white, hygroscopic solid that is soluble in water. Yttrium is a rare earth element, and its compounds are known for their unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(III) bromide hydrate can be synthesized through several methods:
Reaction of Yttrium Oxide with Hydrobromic Acid: Yttrium oxide (Y₂O₃) reacts with hydrobromic acid (HBr) to form yttrium(III) bromide hydrate. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the hydrate.
Reaction of Yttrium Metal with Bromine: Yttrium metal reacts with bromine (Br₂) to form yttrium(III) bromide, which can then be hydrated to form the hydrate.
Industrial Production Methods: Industrial production of yttrium(III) bromide hydrate often involves the reaction of yttrium oxide with hydrobromic acid due to the availability and cost-effectiveness of the reactants. The process involves dissolving yttrium oxide in hydrobromic acid, followed by crystallization and drying to obtain the hydrate.
Types of Reactions:
Reduction: Yttrium(III) bromide can be reduced by yttrium metal to form lower bromides such as yttrium(I) bromide (YBr) or yttrium(II) bromide (Y₂Br₃).
Substitution: Yttrium(III) bromide can undergo substitution reactions with other halides to form compounds like yttrium(III) chloride (YCl₃) or yttrium(III) fluoride (YF₃).
Common Reagents and Conditions:
Reducing Agents: Yttrium metal is commonly used as a reducing agent in the reduction of yttrium(III) bromide.
Halide Sources: Other halides such as chlorine (Cl₂) or fluorine (F₂) are used in substitution reactions.
Major Products:
- Yttrium(I) Bromide (YBr)
- Yttrium(II) Bromide (Y₂Br₃)
- Yttrium(III) Chloride (YCl₃)
- Yttrium(III) Fluoride (YF₃)
Scientific Research Applications
Yttr
Properties
IUPAC Name |
yttrium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXFDOEARMSGT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Y+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OY |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
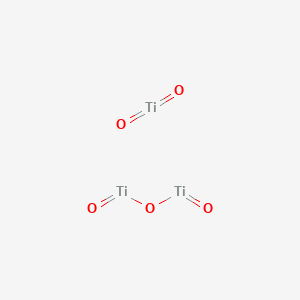
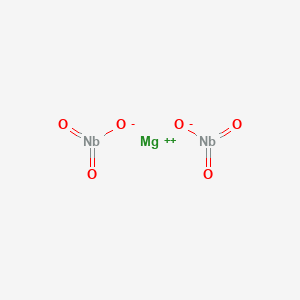
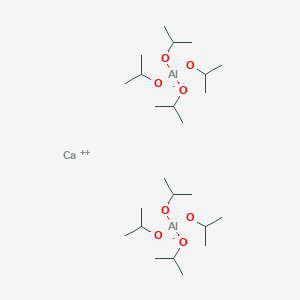

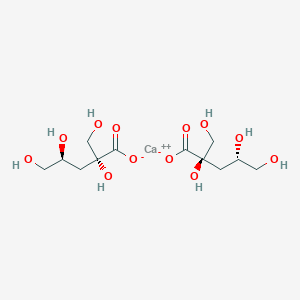
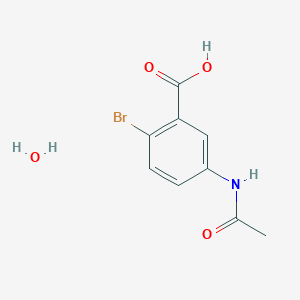
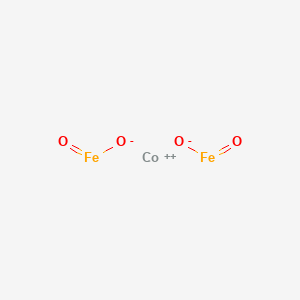
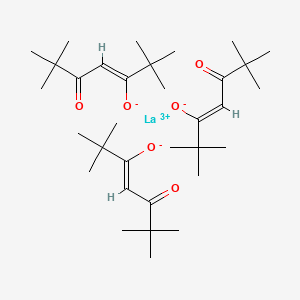
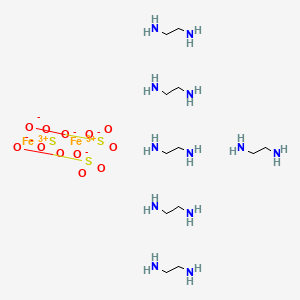
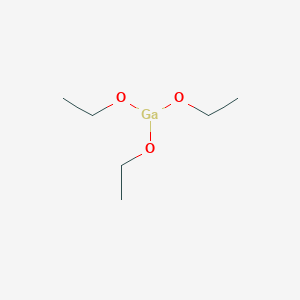
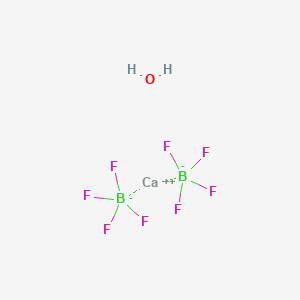
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
